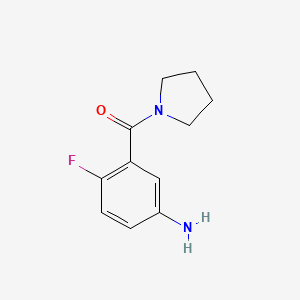
(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached . The “5-Amino” indicates the presence of an amino group (NH2) on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the fluorophenyl group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its polarity and the pyrrolidine ring could influence its solubility .Aplicaciones Científicas De Investigación
Anticonvulsant Applications
One study focuses on the design and synthesis of novel derivatives, including the target compound, which were evaluated for their anticonvulsant activities. The maximal electroshock (MES) test revealed that certain derivatives demonstrated potent anticonvulsant properties with significant protective indices, suggesting their potential application in epilepsy treatment (S. Malik & S. Khan, 2014).
Crystal Structure and Theoretical Studies
Another research effort involved the crystallographic and conformational analysis of boric acid ester intermediates related to the chemical structure of interest. These studies employed density functional theory (DFT) to elucidate the physicochemical properties of the compounds, contributing to our understanding of their potential applications in material science and molecular electronics (P. Huang et al., 2021).
Spectroscopic Properties and Theoretical Analysis
Investigations into the spectroscopic properties of similar compounds, focusing on their electronic absorption, excitation, and fluorescence properties, were conducted to understand their behavior in different solvent environments. Quantum chemistry calculations supported these experimental findings, revealing insights into the molecular structures and potential applications in photonic and sensor technologies (I. A. Z. Al-Ansari, 2016).
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a similar mechanism, which involves binding to the active sites of the target proteins .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the physicochemical parameters of related compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a broad spectrum of biological activities .
Action Environment
It is known that the biological profile of related compounds can vary depending on the spatial orientation of substituents and the different binding modes to enantioselective proteins .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-amino-2-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIYMBPKWVGCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2715784.png)
![4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one](/img/structure/B2715785.png)
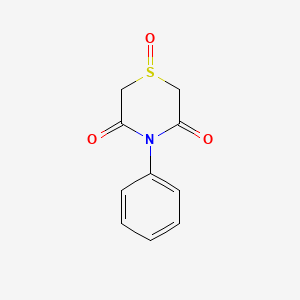
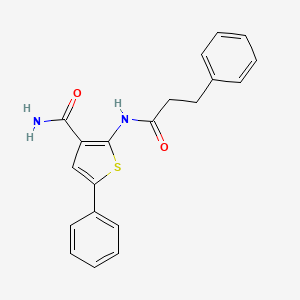
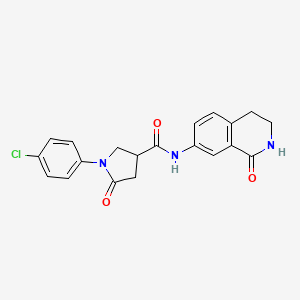
![2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone](/img/structure/B2715793.png)
![7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2715794.png)
![7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715795.png)
![Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate](/img/structure/B2715797.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2715798.png)
![7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2715800.png)
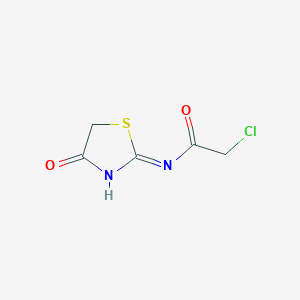
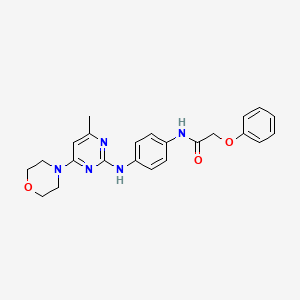
![2-chloro-6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2715804.png)